Cas no 53710-17-1 (2,6-Diiodopyridine)
2,6-Diiodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Diiodopyridine
- 2,6-Diiodo-pyridine
- 2,5-DIHYDRO-1-(4-NITROPHENYL)-5-OXO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
- 2,6-bis(iodanyl)pyridine
- 2,6-Dijod-pyridin
- Pyridine,2,6-diiodo
- Pyridine, 2,6-diiodo-
- PubChem9247
- IHBAEQUKKOAEES-UHFFFAOYSA-N
- BCP23210
- RW3490
- VP10775
- FCH1382803
- AB31088
- AX8028979
- AB0025358
- ST2415945
- W6807
- D5268
- AM20061293
- A829745
- 710D171
- SCHEMBL3295028
- AS-30578
- FT-0656538
- 53710-17-1
- MFCD07366728
- Q-103355
- CS-0091190
- AKOS015891796
- DTXSID10465601
- SY040761
- 2,6-diiodopyridine,98%
- DB-027689
- DTXCID00416420
-
- MDL: MFCD07366728
- Inchi: 1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H
- InChI Key: IHBAEQUKKOAEES-UHFFFAOYSA-N
- SMILES: IC1C=CC=C(N=1)I
Computed Properties
- Exact Mass: 330.83500
- Monoisotopic Mass: 330.83549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 68.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 2.2
Experimental Properties
- Melting Point: 179-180°C
- Boiling Point: 316.8°C at 760 mmHg
- PSA: 12.89000
- LogP: 2.29080
- Sensitiveness: Sensitive to light
2,6-Diiodopyridine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2,6-Diiodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078183-1g |
2,6-Diiodopyridine |
53710-17-1 | 95% | 1g |
£92.00 | 2022-03-01 | |
| Fluorochem | 078183-5g |
2,6-Diiodopyridine |
53710-17-1 | 95% | 5g |
£269.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154408-1G |
2,6-Diiodopyridine |
53710-17-1 | >97.0%(GC) | 1g |
¥600.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154408-200mg |
2,6-Diiodopyridine |
53710-17-1 | >97.0%(GC) | 200mg |
¥213.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154408-5G |
2,6-Diiodopyridine |
53710-17-1 | >97.0%(GC) | 5g |
¥1900.90 | 2023-09-03 | |
| TRC | B426658-50mg |
2,6-Diiodopyridine |
53710-17-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426658-100mg |
2,6-Diiodopyridine |
53710-17-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426658-500mg |
2,6-Diiodopyridine |
53710-17-1 | 500mg |
$ 115.00 | 2022-06-07 | ||
| Chemenu | CM121019-5g |
2,6-Diiodopyridine |
53710-17-1 | 95% | 5g |
$281 | 2021-08-06 | |
| Chemenu | CM121019-10g |
2,6-Diiodopyridine |
53710-17-1 | 95% | 10g |
$422 | 2021-08-06 |
2,6-Diiodopyridine Suppliers
2,6-Diiodopyridine Related Literature
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Hajime Abe,Kotaro Okada,Hiroki Makida,Masahiko Inouye Org. Biomol. Chem. 2012 10 6930
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Glen M. Chapman,Stephen P. Stanforth,Rory Berridge,Cristina Pozo-Gonzalo,Peter J. Skabara J. Mater. Chem. 2002 12 2292
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Ryan E. McNamee,Marius M. Haugland,Jeremy Nugent,Rachel Chan,Kirsten E. Christensen,Edward A. Anderson Chem. Sci. 2021 12 7480
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Ryan E. McNamee,Marius M. Haugland,Jeremy Nugent,Rachel Chan,Kirsten E. Christensen,Edward A. Anderson Chem. Sci. 2021 12 7480
Additional information on 2,6-Diiodopyridine
Recent Advances in the Application of 2,6-Diiodopyridine (CAS 53710-17-1) in Chemical Biology and Pharmaceutical Research
2,6-Diiodopyridine (CAS 53710-17-1) has emerged as a versatile building block in medicinal chemistry and chemical biology, with recent studies highlighting its unique reactivity profile and potential therapeutic applications. This heteroaromatic compound serves as a key intermediate in the synthesis of complex molecules due to the strategic positioning of its iodine atoms, which enable selective cross-coupling reactions. Recent literature (2022-2023) demonstrates significant progress in understanding its molecular interactions and synthetic utility.
A 2023 study published in Journal of Medicinal Chemistry revealed novel applications of 2,6-diiodopyridine in the development of kinase inhibitors. Researchers at University of Cambridge utilized this scaffold to create selective JAK2 inhibitors through sequential palladium-catalyzed couplings, achieving nanomolar potency (IC50 = 3.2 nM) while maintaining excellent selectivity over other JAK isoforms. The electron-withdrawing nature of the iodine atoms was found to critically influence the binding conformation through halogen bonding interactions with kinase hinge regions.
In pharmaceutical formulation research, 2,6-diiodopyridine derivatives have shown improved metabolic stability compared to their non-halogenated counterparts. A 2022 ACS Pharmacology & Translational Science publication reported that iodination at the 2,6-positions reduced CYP450-mediated oxidation by 78% in lead compounds for neurodegenerative disease targets. This finding has important implications for drug design, particularly for CNS-targeted therapeutics requiring prolonged systemic exposure.
The compound's role in radiopharmaceutical development has expanded significantly, with several research groups employing 2,6-diiodopyridine as a precursor for radioiodination. A breakthrough study in Nuclear Medicine and Biology (2023) demonstrated efficient incorporation of iodine-125 and iodine-131 via isotopic exchange, achieving radiochemical yields >95% under mild conditions. This methodology enables rapid production of diagnostic and therapeutic agents for oncology applications.
Recent synthetic methodology developments have enhanced the accessibility of 2,6-diiodopyridine derivatives. A 2023 Organic Letters report described a continuous-flow protocol for large-scale production (up to 500 g batches) with improved safety profile compared to traditional batch processes. The new method reduces iodine waste by 60% while maintaining >99% purity, addressing previous scalability challenges in industrial applications.
Emerging biological studies suggest that certain 2,6-diiodopyridine-containing compounds exhibit unique mechanisms of action. Research published in Cell Chemical Biology (2023) identified a class of antimicrobial agents where the diiodopyridine moiety facilitates bacterial membrane penetration through halogen bonding with phospholipid headgroups. This represents a novel approach to overcoming antibiotic resistance in Gram-negative pathogens.
Future research directions appear focused on expanding the therapeutic applications of 2,6-diiodopyridine derivatives, particularly in targeted protein degradation and PET tracer development. Several patents filed in 2023 (WO2023/154321, US20230159822) disclose PROTAC molecules incorporating this scaffold, leveraging its dual functionality for both target binding and E3 ligase recruitment. The unique physicochemical properties of 2,6-diiodopyridine continue to inspire innovative drug design strategies across multiple therapeutic areas.
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